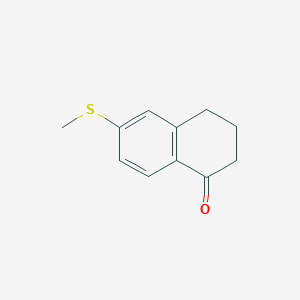

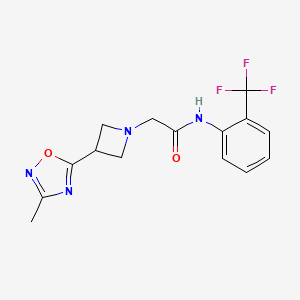

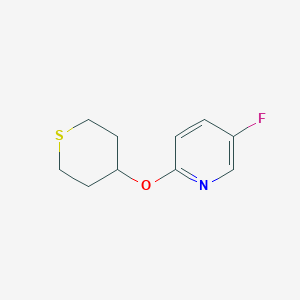

N-cyclopentyl-2-phenylquinazolin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis Techniques and Methods

Expeditious Synthesis via Fe/Cu Relay-Catalyzed Domino Strategy : A study by Jia et al. (2015) details an efficient synthesis method for 2-phenylquinazolin-4-amines using iron-mediated cycloaddition and copper-catalyzed sequences. This method is important for the preparation of bioactive molecules and drugs.

Swift Synthesis Involving N-heterocyclic Carbene : Debray et al. (2010) describe an original route to synthesize 2-alkyamino-4-phenylquinazolines. The key step is intramolecular cyclization in ionic liquid, a novel approach in Friedel-Crafts-type reactions (Debray et al., 2010).

One-Pot Quinazolin-4-yl-thiourea Synthesis : Fathalla et al. (2001) report on producing 1-substituted-3-(2-phenylquinazolin-4-yl) thioureas via an intramolecular cycloaddition reaction. This synthesis contributes to the formation of compounds useful in various applications (Fathalla et al., 2001).

Heteropolyacids Accelerated Multi-component Synthesis : Gharib et al. (2014) developed a method using Silica-Supported Preyssler Nanoparticles for synthesizing N-phenylquinazolin-4-amines derivatives. This approach highlights the use of heteropolyacids in the synthesis process (Gharib et al., 2014).

Biological and Medicinal Applications

Inhibition of BCRP : A study by Juvale and Wiese (2012) investigates 2-phenylquinazolines as potent inhibitors of the BCRP, an important aspect in cancer therapy and drug resistance studies (Juvale & Wiese, 2012).

Apoptosis Induction and Anticancer Potential : Sirisoma et al. (2009) discovered a 4-anilinoquinazoline derivative that induces apoptosis and shows high efficacy as an anticancer agent, highlighting its therapeutic potential (Sirisoma et al., 2009).

Analgesic and Anti-Inflammatory Activities : Research by Alagarsamy et al. (2015) shows that certain quinazolinyl acetamides possess significant analgesic and anti-inflammatory properties, indicating their potential in pain and inflammation management (Alagarsamy et al., 2015).

Orientations Futures

Propriétés

IUPAC Name |

N-cyclopentyl-2-phenylquinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3/c1-2-8-14(9-3-1)18-21-17-13-7-6-12-16(17)19(22-18)20-15-10-4-5-11-15/h1-3,6-9,12-13,15H,4-5,10-11H2,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSTDGGDTEZNZHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401320508 |

Source

|

| Record name | N-cyclopentyl-2-phenylquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401320508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47196785 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

166039-20-9 |

Source

|

| Record name | N-cyclopentyl-2-phenylquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401320508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-chlorophenyl)-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2448331.png)

![2-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2448338.png)

![(4H-furo[3,2-b]pyrrol-5-yl)(4-phenethylpiperazin-1-yl)methanone](/img/structure/B2448339.png)